![molecular formula C15H15NOS B2758166 3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one CAS No. 137444-53-2](/img/structure/B2758166.png)
3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one, also known as DMT or Demethyltriptamine, is a psychoactive compound that is found naturally in certain plants and animals. DMT has been studied extensively due to its unique effects on the human mind and body.
Aplicaciones Científicas De Investigación
Nonlinear Optical Properties :
- A study synthesized a derivative of 3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one and investigated its third-order nonlinear optical properties. The compound showed potential for optical device applications like optical limiters due to its distinct nonlinear absorption behavior at different laser intensities (Rahulan et al., 2014).
Electro-Optical Properties and Charge Transport :
- Another research highlighted the electro-optical properties, including electronic structure, optical, charge transport, and nonlinear optical properties of novel chalcone derivatives related to this compound. The study provides insights into the relationship between electronic structure and properties, suggesting applications in n-channel charge transport (Irfan et al., 2017).
Structural and Spectroscopic Analysis :
- A bromo-based derivative of this compound was examined using spectroscopy and quantum chemistry methods. The research explored molecular structure, vibrational frequencies, electronic absorption spectra, and molecular docking, indicating its potential for diverse chemical applications (Ramesh et al., 2020).
Synthesis of Antidepressant Intermediates :
- The compound was used in the synthesis of chiral intermediates for antidepressants. Mutant enzymes catalyzed the reduction of this compound to produce intermediates with high enantioselectivity, indicating its role in developing antidepressant drugs (Zhang et al., 2015).
Antimicrobial Activity :
- A study involving the microwave-assisted synthesis of derivatives of 3-[4-(Dimethylamino)phenyl]prop-2-en-1-one revealed antimicrobial properties. These compounds were effective against various bacteria and fungi, suggesting their potential in developing new antimicrobial agents (Swarnkar et al., 2014).
Broadband Nonlinear Optical Material :
- Pyrene derivatives of this compound were synthesized for broadband nonlinear refraction applications. These compounds showed high third-order nonlinear refractive index and potential for use in optical limiting and nonlinear refractive materials (Wu et al., 2017).
Enaminone Complexes and Bioactivity :
- Enaminone complexes derived from this compound were synthesized and tested for bioactivity against various bacteria and fungi, indicating potential biomedical applications (Jeragh & Elassar, 2015).
Fluorescence Chemosensor for Metal Ions :
- A novel compound related to this compound was synthesized and demonstrated to act as a selective and sensitive fluorescent chemosensor for detecting Fe+3 ions, suggesting its application in environmental and analytical chemistry (Singh et al., 2014).
Synthesis of Heterocyclic Systems :
- Derivatives of this compound were used in the synthesis of various heterocyclic systems, showcasing its utility in organic synthesis and the development of new chemical entities (Selič et al., 1997).
Synthesis and Cancer Therapeutics :
- New Ru(II) complexes with substituted chalcone ligands, including derivatives of this compound, were synthesized and showed significant anti-breast cancer activity, presenting a new avenue for chemotherapeutic development (Singh et al., 2016).
Propiedades
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-16(2)13-8-5-12(6-9-13)7-10-14(17)15-4-3-11-18-15/h3-11H,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSYVLGJQGXZJB-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14385-59-2 |
Source


|
| Record name | 3-(4-(DIMETHYLAMINO)PHENYL)-1-(2-THIENYL)-2-PROPEN-1-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-phenyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2758083.png)

![(E)-4-(Dimethylamino)-N-[(2-methyl-2-thiophen-2-ylcyclopropyl)methyl]but-2-enamide](/img/structure/B2758086.png)
![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2758087.png)
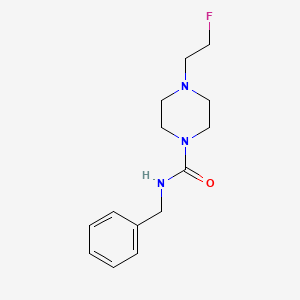
![4-Chloro-2-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2758089.png)
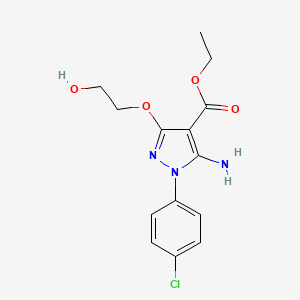
![(1E)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B2758094.png)
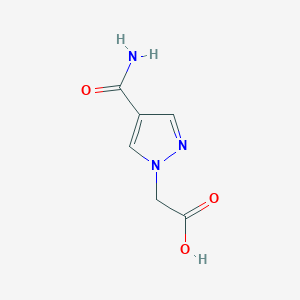
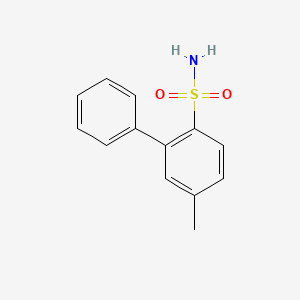
![4-Methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiadiazole-5-carboxamide](/img/structure/B2758097.png)
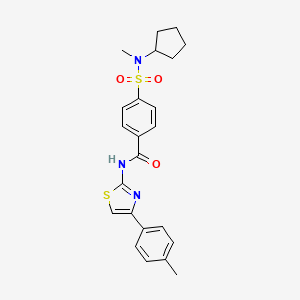
![2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid](/img/structure/B2758099.png)
![2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2758106.png)